molecular formula C8H19NO2 B031362 2,2-Diethoxy-N-ethyl-1-ethanamine CAS No. 69148-92-1

2,2-Diethoxy-N-ethyl-1-ethanamine

Cat. No. B031362
CAS RN: 69148-92-1
M. Wt: 161.24 g/mol
InChI Key: YSCNYKGRVUVJHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Diethoxy-N-ethyl-1-ethanamine has been explored in several studies. For instance, Jin Yi-cui (2005) synthesized 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine by adding alkylation of diethyl triamine with epoxyethane, achieving a yield and purity of 61% and 99%, respectively (Jin Yi-cui, 2005). Similarly, Mora et al. (2009) examined the elimination kinetics of 2,2-diethoxy-ethylamine and its derivatives, providing insights into their synthesis mechanisms (Mora et al., 2009).

Molecular Structure Analysis

The molecular structure of 2,2-Diethoxy-N-ethyl-1-ethanamine and related compounds has been the subject of various computational and experimental studies. Mora et al. (2009) used various levels of theory to examine the molecular elimination kinetics and structure of related compounds (Mora et al., 2009).

Chemical Reactions and Properties

Research has been conducted on the chemical reactions and properties of compounds similar to 2,2-Diethoxy-N-ethyl-1-ethanamine. Mora et al. (2008) studied the gas-phase elimination kinetics of similar compounds, revealing details about their chemical reactions and properties (Mora et al., 2008).

Physical Properties Analysis

The study of physical properties of compounds related to 2,2-Diethoxy-N-ethyl-1-ethanamine is crucial in understanding their behavior in various conditions. The aforementioned studies by Mora et al. (2008, 2009) contribute to this understanding by providing thermodynamic and kinetic parameters of these compounds (Mora et al., 2008) (Mora et al., 2009).

Chemical Properties Analysis

Investigations into the chemical properties of compounds like 2,2-Diethoxy-N-ethyl-1-ethanamine often involve studies of their reactivity, stability, and interaction with other chemicals. The research by Mora et al. (2008) and Jin Yi-cui (2005) provides valuable insights into these aspects (Mora et al., 2008) (Jin Yi-cui, 2005).

Scientific Research Applications

Gas Phase Molecular Elimination Kinetics

  • Research by Mora et al. (2009) analyzed the gas phase molecular elimination kinetics of 2,2-diethoxy-ethylamine and related compounds. These studies involved theoretical calculations to understand reaction mechanisms, providing insights into the chemical behavior of these compounds under specific conditions (Mora et al., 2009).

Analytical Characterization

  • Zuba and Sekuła (2013) focused on the analytical properties of hallucinogenic substances, including derivatives of 2,2-diethoxy-ethylamine. They employed methods like gas chromatography and mass spectrometry for the identification of these compounds (Zuba & Sekuła, 2013).

Ethylene Oligomerization Studies

  • A study by Nyamato, Ojwach, and Akerman (2016) utilized derivatives of 2,2-Diethoxy-N-ethyl-1-ethanamine in the synthesis of nickel(II) complexes for ethylene oligomerization, highlighting its potential in catalytic processes (Nyamato et al., 2016).

Synthesis and Chemical Transformations

  • Ri-sheng (2010) reported on the synthesis of 2-(1-Imidazolyl)ethanamine from ethyl acrylate, where derivatives of 2,2-Diethoxy-N-ethyl-1-ethanamine might play a role in the reaction pathway (Ri-sheng, 2010).

Metabolism and Pharmacology

  • The metabolism and pharmacological characteristics of derivatives of 2,2-Diethoxy-N-ethyl-1-ethanamine have been studied, as reported by Nielsen et al. (2017). This research is particularly focused on how these compounds are processed in the body and their potential interactions with enzymes (Nielsen et al., 2017).

Corrosion Inhibition Studies

  • Das et al. (2017) explored the use of cadmium(II) Schiff base complexes, where derivatives of 2,2-Diethoxy-N-ethyl-1-ethanamine could be involved, for corrosion inhibition on mild steel. This indicates potential applications in materials science and engineering (Das et al., 2017).

Safety And Hazards

When handling “2,2-Diethoxy-N-ethyl-1-ethanamine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

2,2-diethoxy-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCNYKGRVUVJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500606
Record name 2,2-Diethoxy-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxy-N-ethyl-1-ethanamine

CAS RN

69148-92-1
Record name 2,2-Diethoxy-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylamine (38 grams) and 1-bromo-2,2-diethoxyethane (20 grams) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated at reflux overnight. After this time the mixture was washed with aqueous sodium hydroxide and the organic phase separated from the aqueous phase. The organic phase was then distilled to yield the desired product N-ethyl-N-(2,2-diethoxyethyl)amine as an oil.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

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